molecular formula C16H18BrNO2S B13955650 Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- CAS No. 543745-59-1

Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl-

Cat. No.: B13955650
CAS No.: 543745-59-1
M. Wt: 368.3 g/mol
InChI Key: CBFIDLAOAHRCCM-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- is a sulfonamide derivative characterized by a 4-methyl-substituted benzene ring and a 3-(2-bromophenyl)propyl chain attached to the sulfonamide nitrogen. Key features include:

  • Substituents: A bromine atom at the ortho position of the phenylpropyl chain and a methyl group at the para position of the benzenesulfonamide ring.
  • Potential Applications: Likely explored in pharmaceutical or materials science research due to the sulfonamide group’s versatility in drug design and fluorescence imaging .

Properties

CAS No.

543745-59-1

Molecular Formula

C16H18BrNO2S

Molecular Weight

368.3 g/mol

IUPAC Name

N-[3-(2-bromophenyl)propyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H18BrNO2S/c1-13-8-10-15(11-9-13)21(19,20)18-12-4-6-14-5-2-3-7-16(14)17/h2-3,5,7-11,18H,4,6,12H2,1H3

InChI Key

CBFIDLAOAHRCCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives like N-[3-(2-bromophenyl)propyl]-4-methyl- generally follows a multi-step approach:

  • Preparation of the sulfonyl chloride intermediate (4-methylbenzenesulfonyl chloride)
  • Nucleophilic substitution with a suitable amine or amine-containing moiety
  • Purification and characterization of the final sulfonamide product

This strategy is supported by extensive literature and patent disclosures describing analogous compounds and their synthetic routes.

Preparation Methods of Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl-

Starting Materials and Key Intermediates

Synthetic Route Overview

The preparation involves the sulfonylation of the amine with 4-methylbenzenesulfonyl chloride under controlled conditions to form the sulfonamide bond.

Detailed Reaction Procedure

Reaction Setup
  • Solvent : Anhydrous solvents such as dichloromethane, chloroform, or toluene are typically used to dissolve the sulfonyl chloride and amine.
  • Base : Triethylamine or other organic bases are employed to neutralize the hydrochloric acid formed during the reaction.
  • Temperature : Reactions are generally conducted at ambient temperature (20–25 °C) or slightly elevated temperatures (up to 50 °C) to optimize yield.
Stepwise Procedure
  • Dissolution : Dissolve 4-methylbenzenesulfonyl chloride in dry dichloromethane under nitrogen atmosphere to prevent moisture interference.
  • Addition of Amine : Slowly add the 3-(2-bromophenyl)propylamine solution to the stirred sulfonyl chloride solution.
  • Base Addition : Add triethylamine dropwise to maintain the pH and to scavenge the HCl formed.
  • Reaction Time : Stir the mixture for 2–4 hours at room temperature or until completion, monitored by thin-layer chromatography (TLC).
  • Workup : Quench the reaction with water, extract the organic layer, wash with aqueous acid and base to remove impurities.
  • Purification : Purify the crude product by recrystallization or column chromatography.

Reaction Conditions and Optimization Data

Parameter Typical Conditions Notes
Solvent Dichloromethane, chloroform, toluene Dry, inert atmosphere recommended
Base Triethylamine Neutralizes HCl, facilitates reaction
Temperature 20–50 °C Room temperature preferred for selectivity
Reaction time 2–4 hours Monitored by TLC
Catalyst (if hydrogenation) Pd/C or Pt/C Used in catalytic hydrogenation steps
Pressure (hydrogenation) 1–5 bar Mild pressure conditions

Characterization and Confirmation of Product

Summary of Key Research Findings

  • The sulfonylation of 3-(2-bromophenyl)propylamine with 4-methylbenzenesulfonyl chloride is a straightforward and efficient method to prepare the target compound.
  • Catalytic hydrogenation and subsequent conversion steps provide alternative synthetic routes for related benzenesulfonamide derivatives, offering versatility in functional group modifications.
  • Reaction conditions such as solvent choice, temperature, and base addition critically influence yield and purity.
  • Characterization techniques including NMR and TLC are essential for confirming product identity and monitoring synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)sulfonyl]-3-(2-bromophenyl)propylamine can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl-, is a sulfonamide derivative with a variety of applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry The compound is a building block in organic synthesis and the development of new materials.
  • Biology It is investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
  • Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry It is utilized in the production of specialty chemicals and advanced materials.

Benzenesulfonamides can interact with molecular targets in biological systems due to the sulfonamide group's ability to form hydrogen bonds with proteins and the bromophenyl moiety's engagement in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects such as enzyme activity inhibition or modulation of receptor signaling pathways.

Therapeutic Applications

  • Antimicrobial Activity Some sulfonamide derivatives have shown potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6.45 to 6.72 mg/mL.
  • Anti-inflammatory Effects Benzenesulfonamides have been investigated for their anti-inflammatory properties.
  • Cancer Therapeutics These compounds are also being explored for their potential in cancer treatment.

Case Studies and Research Findings

  • Study on Cardiovascular Effects One study evaluated the effects of benzenesulfonamide compounds on perfusion pressure and coronary resistance using isolated rat heart models. Results showed that certain derivatives could significantly decrease perfusion pressure compared to controls, suggesting a potential role in cardiovascular regulation.
  • Structure-Activity Relationship (SAR) Research into the SAR of benzenesulfonamides has revealed that modifications to the benzene ring and sulfonamide group can enhance biological activity. For example, compounds with 2-bromophenyl substitutions exhibited higher inhibitory activity against certain enzymes compared to their non-substituted counterparts.

Benzenesulfonamide Derivatives as Anticancer and Antimicrobial Agents

A study by Nemr, AboulMagd, Hassan et al. (2021) explored benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition . The study showed excellent enzyme inhibition against CA IX with IC50 10.93–25.06 nM and against CA II with IC50 1.55–3.92 μM, revealing remarkable selectivity for CA IX over CA II . Additionally, one of the compounds was able to induce apoptosis in a specific breast cancer cell line . The new benzenesulfonamides were also evaluated against their antibacterial and anti-biofilm activities .

Benzenesulfonamides as Antidiabetic Agents

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)sulfonyl]-3-(2-bromophenyl)propylamine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Compounds with para-substituted benzenesulfonamide groups (e.g., 4-bromo, 4-chloro, 4-fluoro, 4-methyl) exhibit distinct melting points and solubility trends (Table 1):

Table 1: Melting Points of Benzenesulfonamide Derivatives ()

Compound ID Substituent Melting Point (°C) Molecular Weight (g/mol)
4b 4-Bromo 184–186 ~450 (estimated)
4c 4-Chloro 166–168 ~385 (estimated)
4d 4-Fluoro 144–146 ~369 (estimated)
4e 4-Methyl 158–160 ~365 (estimated)

Key Observations :

  • Bromine’s larger atomic size and polarizability contribute to higher melting points compared to smaller halogens (e.g., Cl, F) and methyl groups.

Structural Modifications in Sulfonamide Moieties

Naphthalene-Based Analogs ()

Compound 2b (4-methyl-N-(3-(naphthalen-1-ylamino)propyl)benzenesulfonamide) shares the 4-methylbenzenesulfonamide group but replaces the bromophenyl chain with a naphthalene-amino propyl group.

  • Synthesis : Reacts 4-methylbenzene-1-sulfonyl chloride with N1-(naphthalen-1-yl)propane-1,3-diamine hydrobromide under mild conditions (0°C, triethylamine). This suggests the target compound could be synthesized via analogous sulfonylation of a bromophenyl-containing diamine .
Hydroxy- and Phenyl-Substituted Derivatives ()

The compound N-(3-hydroxy-1-phenylpropyl)-4-methylbenzenesulfonamide (CAS 143371-09-9) features a hydroxy-phenylpropyl chain instead of bromophenyl.

  • Molecular Weight : 305.4 g/mol, significantly lower than the target compound’s estimated weight (~381 g/mol).
  • Solubility : Hydroxy groups enhance hydrophilicity, whereas bromine’s hydrophobicity in the target compound may reduce aqueous solubility .

Halogen and Functional Group Comparisons

Bromine vs. Chlorine and Fluorine
  • Electron-Withdrawing Effects : Bromine’s moderate electronegativity may influence electronic properties of the sulfonamide group differently than chlorine or fluorine. For example, 4b (4-bromo) shows stronger hydrogen-bonding capacity than 4d (4-fluoro), as inferred from higher melting points .
  • Biological Activity : Halogenated sulfonamides are common in antimicrobial and anticancer agents. The target compound’s ortho-bromine could sterically hinder interactions compared to para-substituted analogs .
Methyl vs. Nitro and Trifluoromethyl Groups
  • Methyl (4e) : Enhances lipophilicity and may improve membrane permeability.
  • Nitro (2c) : Increases polarity and reactivity, as seen in ’s 2c (4-nitrobenzenesulfonamide).

Calculated Physicochemical Properties ()

A structurally complex analog (CAS 497234-07-8) with a quinolinyl-piperazinyl chain provides computational insights:

  • Polar Surface Area (PSA) : 77.57 Ų, indicating moderate solubility.
  • pKa : 11.70 ± 0.50, suggesting basicity influenced by the piperazinyl group.
  • Boiling Point : 702.6°C (predicted), highlighting thermal stability. The target compound’s properties may vary due to its simpler structure but could share trends in PSA and pKa .

Biological Activity

Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- (commonly referred to as the compound ), is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of benzenesulfonamides is largely attributed to their ability to interact with various molecular targets in biological systems. The sulfonamide group can form hydrogen bonds with proteins, while the bromophenyl moiety can engage in hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to significant biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Therapeutic Applications

  • Antimicrobial Activity :
    • Benzenesulfonamides have been investigated for their antimicrobial properties. A study reported that certain sulfonamide derivatives exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6.45 to 6.72 mg/mL .
  • Anti-inflammatory Effects :
    • Research has shown that some benzenesulfonamide derivatives possess anti-inflammatory properties. In vivo studies demonstrated significant inhibition of carrageenan-induced edema in rat models, indicating potential therapeutic use in inflammatory conditions .
  • Cancer Therapeutics :
    • The compound has been explored as a candidate for cancer therapy due to its antiproliferative effects against various cancer cell lines, including glioblastoma and breast cancer. It has shown promising results in inhibiting tumor cell proliferation both in vitro and in vivo .

Case Studies and Research Findings

Several studies have focused on the biological activities and pharmacological profiles of benzenesulfonamide derivatives:

  • Study on Cardiovascular Effects : A study evaluated the effects of various benzenesulfonamide compounds on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain derivatives could significantly decrease perfusion pressure compared to controls, suggesting a potential role in cardiovascular regulation .
  • Structure-Activity Relationship (SAR) : Research into the SAR of benzenesulfonamides revealed that modifications to the benzene ring and sulfonamide group can enhance biological activity. For instance, compounds with 2-bromophenyl substitutions exhibited higher inhibitory activity against certain enzymes compared to their non-substituted counterparts .

Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against E. coli and S. aureus (MIC 6.45-6.72 mg/mL)
Anti-inflammatorySignificant edema inhibition in rat models
Cancer cell inhibitionAntiproliferative effects on glioblastoma and breast cancer cells
Cardiovascular effectsDecreased perfusion pressure in isolated hearts

Q & A

Q. What are the key considerations for optimizing the synthesis of N-[3-(2-bromophenyl)propyl]-4-methyl-benzenesulfonamide?

Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to improve yield and purity. For example, using polar aprotic solvents like DMF may enhance sulfonamide coupling efficiency. Reaction progress should be monitored via TLC or HPLC, with post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Refer to Design Expert software for fractional factorial design to identify critical variables .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
14:24

Q. How can researchers validate the structural identity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

  • 1H/13C NMR to confirm aromatic proton environments and alkyl chain integration.
  • HRMS (High-Resolution Mass Spectrometry) for molecular ion verification.
  • FT-IR to validate sulfonamide (-SO2NH-) and bromophenyl functional groups. Cross-reference spectral data with computational simulations (e.g., Gaussian or ADF software) for bond vibration assignments.

Q. What strategies are recommended for literature review on this compound’s biological activity?

Methodological Answer: Use platforms like SciFinder or Reaxys to search for analogs (e.g., benzenesulfonamide derivatives with bromophenyl substituents). Prioritize patents and peer-reviewed journals using Boolean operators (e.g., "sulfonamide AND bromophenyl AND kinase inhibition"). Cross-validate findings via ResearchGate to identify active researchers in the field .

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13:57

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound’s enzyme inhibition?

Methodological Answer: Conduct a meta-analysis comparing assay conditions:

  • Enzyme source (recombinant vs. native).
  • Substrate concentration (Km vs. non-Km conditions).
  • Inhibitor pre-incubation time . Use Bland-Altman plots to assess systematic bias and apply hierarchical clustering to group studies by methodological similarity. Replicate conflicting assays under standardized protocols .
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    2:56:25

Q. What computational methods are suitable for predicting the binding mode of this compound with carbonic anhydrase IX?

Methodological Answer: Perform molecular docking (AutoDock Vina or Glide) using the crystal structure of carbonic anhydrase IX (PDB ID: 3IAI). Validate docking poses via molecular dynamics simulations (MD) (GROMACS or AMBER) to assess binding stability. Analyze binding free energy with MM-PBSA/GBSA, prioritizing residues within 4Å of the bromophenyl group .

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17:22

Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer: Develop a QSAR (Quantitative SAR) model using descriptors like LogP, polar surface area, and Hammett constants. Synthesize analogs with systematic substitutions (e.g., replacing bromine with chlorine or methyl groups). Test activity against a panel of isoforms (e.g., carbonic anhydrase I, II, IX) and apply PCA (Principal Component Analysis) to identify critical structural drivers .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

Methodological Answer: Use non-linear regression (GraphPad Prism or R’s drc package) to fit sigmoidal curves. Apply outlier detection (Grubbs’ test) and weight data points by inverse variance. For heteroscedastic data, employ mixed-effects models (e.g., nlme in R). Report 95% confidence intervals for EC50/IC50 values .

Data Contradiction & Optimization Questions

Q. How to address discrepancies in solubility profiles across different pH buffers?

Methodological Answer: Perform pH-solubility profiling using shake-flask method (USP apparatus) across pH 1.2–7.4. Measure solubility via UV-Vis spectroscopy and validate with nephelometry. Compare results with Henderson-Hasselbalch predictions for ionizable groups (sulfonamide pKa ~10–11). Use ANOVA to assess buffer-specific effects (e.g., phosphate vs. citrate) .

Q. What methodologies can reconcile conflicting cytotoxicity data between 2D vs. 3D cell models?

Methodological Answer: Re-test the compound in both models under identical conditions (e.g., oxygen tension, media composition). For 3D spheroids, use live/dead staining (Calcein AM/PI) and quantify penetration via confocal microscopy with fluorescently tagged analogs. Apply pathway enrichment analysis (GSEA) to RNA-seq data to identify model-specific resistance mechanisms .

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13:44

Q. How to optimize multi-objective parameters (e.g., potency, solubility, metabolic stability) for this compound?

Methodological Answer: Implement a Design of Experiments (DoE) approach (e.g., Box-Behnken design) with variables like substituent polarity and steric bulk. Use desirability functions to balance conflicting objectives. Validate in vitro metabolic stability using liver microsomes (e.g., human CYP450 inhibition assays) and correlate with computed ligand efficiency metrics .

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